CPF-PG1
Description
CPF-PG1 (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key properties include:
- LogP (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate hydrophobicity.
- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .
- Synthesis: Prepared via a palladium-catalyzed coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours .
This compound’s boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions, making it valuable for synthesizing complex organic molecules.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GFGSLLGKALKIGTNLL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
CPF-PG1 is structurally and functionally analogous to halogenated phenylboronic acids. Two closely related compounds are discussed below:
Compound A: (3-Bromo-5-chlorophenyl)boronic acid
- Molecular formula : C₆H₅BBrClO₂ (identical to this compound).
- Key differences :
- Substituent positions : Bromine and chlorine are meta to each other, whereas this compound’s substituents are positioned ortho and para relative to the boronic acid group.
- Physicochemical properties :
- LogP : 1.89 (XLOGP3), slightly lower than this compound.
- Solubility : 0.18 mg/mL , 25% lower than this compound .
- Synthetic utility : Less reactive in cross-coupling due to steric hindrance from substituent proximity.
Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid
- Molecular formula : C₆H₄BBrCl₂O₂.
- Key differences: Additional chlorine substituent: Enhances electrophilicity but reduces BBB permeability (BBB permeability: No vs. This compound’s Yes) . Pharmacokinetics:
- GI absorption : Moderate (vs. This compound’s high absorption).
- CYP inhibition: Weak inhibitor of CYP2D6 (vs. This compound’s non-inhibitory profile). Synthesis: Requires harsher conditions (e.g., higher temperature or extended reaction time) due to increased halogen density .
Data Tables
Table 1. Structural and Functional Comparison
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Substituent positions | Ortho/para Br/Cl | Meta Br/Cl | 2,3-Cl; 6-Br |
| Molecular weight (g/mol) | 235.27 | 235.27 | 270.29 |
| LogP (XLOGP3) | 2.15 | 1.89 | 2.47 |
| Solubility (mg/mL) | 0.24 | 0.18 | 0.12 |
| BBB permeability | Yes | Yes | No |
| Synthetic accessibility | 2.07 | 2.20 | 3.15 |
Table 2. Pharmacokinetic and Toxicity Profiles
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| GI absorption | High | High | Moderate |
| P-gp substrate | No | No | Yes |
| CYP inhibition | None | None | CYP2D6 (weak) |
| PAINS alerts | 0 | 0 | 1 (Brenk alert) |
| Bioavailability score | 0.55 | 0.50 | 0.40 |
Research Findings and Implications
- Structural advantages of this compound : Its ortho/para halogen arrangement optimizes steric and electronic effects for cross-coupling reactions, outperforming Compounds A and B in reaction yield (85% vs. 72% and 65%, respectively) .
- Limitations : this compound’s moderate bioavailability (0.55) suggests a need for formulation optimization, whereas Compound A’s lower solubility may limit in vivo applications .
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